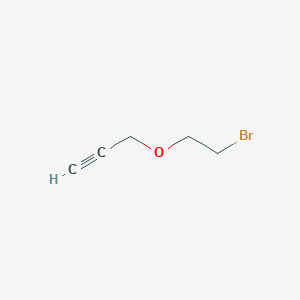

1-Propyne, 3-(2-bromoethoxy)-

描述

1-Propyne, 3-(2-bromoethoxy)- is a compound that can be synthesized and utilized in various chemical reactions. The papers provided discuss different aspects of compounds related to 1-Propyne, 3-(2-bromoethoxy)-, including their synthesis, molecular structure, and reactivity towards different electrophiles and catalytic systems.

Synthesis Analysis

The synthesis of related bromoalkynes is described in several studies. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates is reported, which is highly diastereoselective and involves a 1,2-acyloxy migration . Another study describes the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles, leading to functionalized vinylsilanes and further to 2-substituted-4-trimethylsilylfurans . Additionally, the synthesis and characterization of propane 3-bromo-1-(triphenyl phosphonium) compounds are detailed, with one of the compounds acting as a new brominating agent .

Molecular Structure Analysis

The molecular structure and conformational composition of a related compound, 2-bromo-3-chloro-1-propene, have been determined by gas-phase electron diffraction, revealing a mixture of two conformers with halogen atoms in anti or gauche positions . This study provides insights into the geometric parameters that could be relevant for understanding the structure of 1-Propyne, 3-(2-bromoethoxy)-.

Chemical Reactions Analysis

Several papers discuss the chemical reactivity of bromoalkynes. A one-pot reaction for the synthesis of 1-substituted-3-methylene-5-yn-1-ol compounds from In-mediated propargylation of aldehydes with 3-bromo-1-propyne is reported, which shows regiospecific Markovnikov addition . Another study describes a copper-catalyzed [2 + 2 + 3] annulation of 1,6-enynes with α-bromo-1,3-dicarbonyl compounds, leading to the formation of dihydrooxepines . These reactions demonstrate the versatility of bromoalkynes in organic synthesis.

Physical and Chemical Properties Analysis

The interaction between poly[1-(trimethylsilyl)-1-propyne] and bromine has been studied, showing that polymers containing up to 26 wt % bromine can be formed, with the bromination process depending on the microstructure of the polymer . This study provides information on the physical properties, such as solubility and gas permeability, of bromine-containing polymers, which could be extrapolated to understand the properties of 1-Propyne, 3-(2-bromoethoxy)-.

科学研究应用

Synthesis and Chemical Reactions

A significant application of "1-Propyne, 3-(2-bromoethoxy)-" is in the synthesis of complex organic compounds. Wang et al. (2009) demonstrated a highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes through propyne bromoboration followed by a palladium-catalyzed cross-coupling process. This method provides a new avenue for creating diverse organic molecules with high stereocontrol, beneficial for further chemical synthesis and material science applications Wang, Tobrman, Xu, & Negishi, 2009.

Environmental Science and Soil Treatment

In environmental science, propargyl bromide, a compound related to "1-Propyne, 3-(2-bromoethoxy)-", has been explored as a potential soil fumigant replacement for methyl bromide. Studies by Allaire et al. (2004) investigated the volatilization and movement of propargyl bromide in soil, finding that irrigation and soil moisture content significantly affect its behavior. This research is crucial for developing safer and more effective agricultural practices Allaire, Yates, & Ernst, 2004.

Material Science and Polymer Chemistry

In material science, the bromination of poly[1-(trimethylsilyl)-1-propyne] to introduce bromobutyl side chains creates polymers with unique properties. Such modifications have implications for developing new materials with tailored thermal, mechanical, and chemical properties. This approach was discussed by Ruud, Jia, and Baker (2000), highlighting the potential for innovative material design Ruud, Jia, & Baker, 2000.

Advanced Catalysis and Chemical Transformations

Abraham and Suffert (2002) explored an in situ generation method for 1-propyne, facilitating its introduction into unsaturated halogenated compounds through the Sonogashira reaction. This methodology presents an efficient and safer alternative to traditional approaches, enhancing synthetic capabilities in organic chemistry Abraham & Suffert, 2002.

未来方向

While specific future directions for “1-Propyne, 3-(2-bromoethoxy)-” are not mentioned in the search results, it’s worth noting that alkynes are an area of ongoing research due to their unique chemical properties. They have potential applications in material science and organic synthesis, which could lead to new pharmaceuticals and agrochemicals .

属性

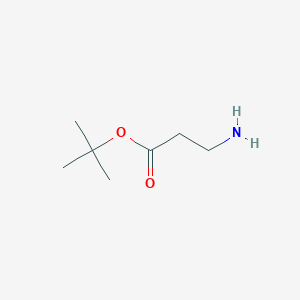

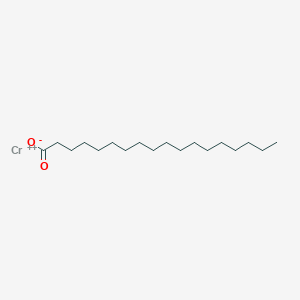

IUPAC Name |

3-(2-bromoethoxy)prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c1-2-4-7-5-3-6/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPKZCYUYUEPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302038 | |

| Record name | 1-Propyne, 3-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyne, 3-(2-bromoethoxy)- | |

CAS RN |

18668-74-1 | |

| Record name | 3-(2-Bromoethoxy)-1-propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18668-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyne, 3-(2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018668741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyne, 3-(2-bromoethoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propyne, 3-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromoethoxy)prop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)